3-Amino-1-(3-bromofuran-2-yl)-2,2-dimethylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(3-bromofuran-2-yl)-2,2-dimethylpropan-1-ol is a chemical compound with the molecular formula C10H14BrNO2 It is characterized by the presence of an amino group, a bromofuran ring, and a dimethylpropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-bromofuran-2-yl)-2,2-dimethylpropan-1-ol typically involves multi-step organic reactions. One common synthetic route starts with the bromination of furan to obtain 3-bromofuran. This intermediate is then subjected to a series of reactions, including amination and alkylation, to introduce the amino and dimethylpropanol groups. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3-bromofuran-2-yl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromofuran ring to a furan ring.
Substitution: The bromine atom in the bromofuran ring can be substituted with other functional groups like hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-Amino-1-(3-bromofuran-2-yl)-2,2-dimethylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-bromofuran-2-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the bromofuran ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(3-chlorofuran-2-yl)-2,2-dimethylpropan-1-ol
- 3-Amino-1-(3-fluorofuran-2-yl)-2,2-dimethylpropan-1-ol
- 3-Amino-1-(3-iodofuran-2-yl)-2,2-dimethylpropan-1-ol
Uniqueness
Compared to its analogs, 3-Amino-1-(3-bromofuran-2-yl)-2,2-dimethylpropan-1-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This unique feature makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C9H14BrNO2 |
---|---|
Molecular Weight |
248.12 g/mol |
IUPAC Name |
3-amino-1-(3-bromofuran-2-yl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C9H14BrNO2/c1-9(2,5-11)8(12)7-6(10)3-4-13-7/h3-4,8,12H,5,11H2,1-2H3 |
InChI Key |
GGGCMNXLNSLHKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C(C1=C(C=CO1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.